molecular formula C20H30O2 B144203 14-Hydroxy-retro-retinol, (14R)- CAS No. 139257-77-5

14-Hydroxy-retro-retinol, (14R)-

Cat. No.: B144203
CAS No.: 139257-77-5
M. Wt: 302.5 g/mol
InChI Key: PCRZONNRANOQPA-ZVSDKSQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxy-retro-retinol, (14R)- involves the enzymatic conversion of retinol. One method includes the use of retinol dehydrogenase enzymes to convert retinol to 14-Hydroxy-retro-retinol, (14R)- . The reaction conditions typically involve maintaining a controlled environment with specific pH and temperature to ensure the stability of the compound.

Industrial Production Methods: Industrial production of 14-Hydroxy-retro-retinol, (14R)- is less common due to its specific biological applications. it can be produced in large quantities using biotechnological methods involving the cultivation of cells that express the necessary enzymes for its synthesis .

Chemical Reactions Analysis

Types of Reactions: 14-Hydroxy-retro-retinol, (14R)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other bioactive metabolites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various oxidized or reduced forms of 14-Hydroxy-retro-retinol, (14R)-, which may have different biological activities .

Properties

CAS No.

139257-77-5

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(2R,3E,5E,7E,9E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-triene-1,2-diol

InChI

InChI=1S/C20H30O2/c1-15(8-6-9-17(3)19(22)14-21)11-12-18-16(2)10-7-13-20(18,4)5/h6,8-12,19,21-22H,7,13-14H2,1-5H3/b8-6+,15-11+,17-9+,18-12-/t19-/m0/s1

InChI Key

PCRZONNRANOQPA-ZVSDKSQSSA-N

SMILES

CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C

Isomeric SMILES

CC\1=CCCC(/C1=C\C=C(/C)\C=C\C=C(/C)\[C@H](CO)O)(C)C

Canonical SMILES

CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C

Synonyms

14-HRR
14-hydroxy-4,14-retro-retinol

Origin of Product

United States

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